molecular formula C8H20ClN3 B1513250 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride CAS No. 216144-65-9

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

Cat. No.: B1513250
CAS No.: 216144-65-9
M. Wt: 193.72 g/mol
InChI Key: MFEPZFXZOIBPSE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

The systematic nomenclature of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing the official designation as 3-(4-methylpiperazin-1-yl)propan-1-amine;hydrochloride. This nomenclature explicitly describes the molecular architecture, indicating the presence of a methylated piperazine ring connected through a nitrogen atom to a three-carbon propylamine chain, with the hydrochloride salt formation occurring at the primary amine group. The compound exists in chemical databases under multiple registry numbers that serve as unique identifiers for regulatory and commercial purposes.

The primary Chemical Abstracts Service registry number for this compound is 216144-65-9, which serves as the internationally recognized identifier for the hydrochloride salt form. An alternative Chemical Abstracts Service number, 454701-67-8, has also been assigned to this compound in certain databases. The compound's parent molecule, 1-(3-Aminopropyl)-4-methylpiperazine, carries the Chemical Abstracts Service number 4572-03-6 and molecular formula C8H19N3 with a molecular weight of 157.26 g/mol. Additional regulatory identifiers include the DSSTox Substance Identifier DTXSID00856786 and the Wikidata identifier Q82852025, which facilitate cross-referencing across multiple chemical databases and regulatory systems.

Identifier Type Registry Number/Code Source Database
Chemical Abstracts Service Number (Primary) 216144-65-9 PubChem
Chemical Abstracts Service Number (Alternative) 454701-67-8 Chemical Abstracts Service Common Chemistry
PubChem Compound Identifier 71711103 PubChem
DSSTox Substance Identifier DTXSID00856786 Environmental Protection Agency DSSTox
MDL Number MFCD03840695 Ambeed Chemical Database
Wikidata Identifier Q82852025 Wikidata

The compound also appears in various commercial chemical databases under product-specific catalog numbers, including AKOS022172848 and H11828, which facilitate procurement and inventory management in research institutions. The systematic organization of these identifiers ensures accurate identification and prevents confusion with structurally similar compounds in chemical literature and commercial transactions.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3.ClH/c1-10-5-7-11(8-6-10)4-2-3-9;/h2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPZFXZOIBPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856786
Record name 3-(4-Methylpiperazin-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454701-67-8, 216144-65-9
Record name 1-Piperazinepropanamine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454701-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, identified by its chemical formula C₈H₂₀ClN₃, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group and a propan-1-amine side chain. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activities

Research has demonstrated that 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride exhibits several biological activities:

1. Antitumor Activity

The compound shows promise in treating glioma and other neurodegenerative diseases due to its ability to penetrate the blood-brain barrier. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspases and cleaving PARP, which are markers of programmed cell death .

2. Neuropharmacological Effects

Studies suggest that the compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. It has been explored as a potential treatment for conditions such as major depressive disorder and anxiety disorders due to its influence on monoamine reuptake mechanisms .

3. Antimicrobial Properties

In vitro evaluations have shown that 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride possesses antimicrobial activity against various pathogens. It has demonstrated effectiveness in reducing the minimum inhibitory concentration (MIC) of antibiotics against resistant strains of bacteria, such as MRSA .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding: The piperazine moiety allows for binding to various receptors, influencing neurotransmitter activity.
  • Enzyme Modulation: The compound acts as an inhibitor for certain enzymes involved in bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics .

Comparative Analysis with Similar Compounds

The following table compares 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
3-(Piperazin-1-yl)propan-1-amine34885-02-4Piperazine without methyl substitutionLacks the methyl group affecting pharmacological properties
2-Methyl-4-(piperazin-1-yl)butan-2-ol369626-03-9Butanol chain instead of propanolDifferent alkyl chain length affects solubility and activity
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol HCl5317-33-9Hydroxyl group addition alters reactivityHydroxyl group introduces additional hydrogen bonding
3-(Diethylamino)-2,2-dimethylpropan-1-ol39067-45-3Diethylamino group instead of piperazineAlters interaction profile with receptors

Case Study: Antitumor Efficacy

A study conducted on SCID mice evaluated the antitumor effects of the compound. Mice were treated with varying doses, leading to significant tumor reduction and apoptosis markers being activated at specific time points post-treatment. The results indicated a promising therapeutic window for further clinical exploration .

Case Study: Antimicrobial Resistance

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of Staphylococcus aureus. The results showed a notable reduction in MIC values when combined with standard antibiotics, suggesting its potential as an adjuvant therapy in treating resistant infections .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with reagents like acyl chlorrides or anhydrides. For example, reaction with acetyl chloride in the presence of a base (e.g., triethylamine) forms an amide derivative:
R NH2+Cl CO R R NH CO R +HCl\text{R NH}_2+\text{Cl CO R }\rightarrow \text{R NH CO R }+\text{HCl}

This reaction is critical for modifying the compound’s pharmacological properties, as seen in structurally similar piperazine derivatives used in drug design.

Alkylation Reactions

The secondary amine in the piperazine ring can participate in alkylation reactions. For instance, treatment with alkyl halides under basic conditions yields N-alkylated products. Sodium hydride or potassium carbonate is often used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

Condensation Reactions

The primary amine forms Schiff bases with aldehydes or ketones:
R NH2+O CR 2R N CR 2+H2O\text{R NH}_2+\text{O CR }_2\rightarrow \text{R N CR }_2+\text{H}_2\text{O}

These intermediates are valuable in synthesizing chelating agents or catalysts, as observed in related aliphatic amines.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound reacts with strong bases (e.g., NaOH) to release the free amine:
R NH3+Cl+NaOHR NH2+NaCl+H2O\text{R NH}_3^+\text{Cl}^-+\text{NaOH}\rightarrow \text{R NH}_2+\text{NaCl}+\text{H}_2\text{O}

This property is exploited to adjust solubility during pharmaceutical formulation .

Mannich-Type Reactions

Analogous to other piperazine derivatives, the compound may undergo Mannich reactions with formaldehyde and amines to form β-amino carbonyl derivatives, though direct evidence for this specific compound is limited.

Research Findings

  • Biological Interactions : The compound’s piperazine moiety shows affinity for neurotransmitter receptors, suggesting potential in neuropharmacology.

  • Synthetic Flexibility : Its dual reactivity (amine + piperazine) enables diverse functionalization, as demonstrated in analogs used for antipsychotic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted propan-1-amine hydrochlorides , where variations in the substituent group significantly alter physicochemical and biological properties. Key analogues include:

Piperidine vs. Piperazine Derivatives
  • 3-(Piperidin-1-yl)propan-1-ol Hydrochloride (P–1)

    • Substituent : Piperidine (saturated six-membered ring with one nitrogen atom).
    • Key Differences : Piperidine lacks the second nitrogen atom in the piperazine ring, reducing hydrogen-bonding capacity. This results in lower aqueous solubility compared to the methylpiperazine derivative. Piperidine-containing compounds are often used in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

    • Substituent : 4-Methylpiperazine (unsaturated six-membered ring with two nitrogen atoms and a methyl group).
    • Key Advantages : The additional nitrogen atom enhances polarity and interaction with biological targets, such as serotonin receptors or bacterial enzymes .
Aromatic and Heterocyclic Derivatives
  • 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

    • Substituent : Indole with a fluorine atom.
    • Molecular Weight : 228.7 g/mol.
    • Applications : The indole moiety enables π-π stacking interactions with aromatic residues in proteins, making it suitable for anticancer and antimicrobial research .
  • 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Substituent: Triazole ring.
Sulfonyl and Diazirinyl Derivatives
  • 3-(Phenylsulfonyl)propan-1-amine Hydrochloride Substituent: Phenylsulfonyl group. Applications: Sulfonyl groups enhance electrophilicity, facilitating covalent binding to target enzymes in antitrypanosomal agents .
  • 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine Hydrochloride

    • Substituent : Diazirinyl group.
    • Applications : Used in photoaffinity labeling studies to probe protein-ligand interactions .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Substituent Molecular Weight (g/mol) Water Solubility Key Applications
3-(4-Methylpiperazin-1-yl)propan-1-amine HCl 4-Methylpiperazine 193.72 High Antibiotic adjuvants, receptor ligands
3-(Piperidin-1-yl)propan-1-ol HCl Piperidine 179.66 (estimated) Moderate CNS drug candidates
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl Indole 228.70 Low Anticancer research
3-(Phenylsulfonyl)propan-1-amine HCl Phenylsulfonyl 229.71 Moderate Antitrypanosomal agents
Key Observations :
  • Solubility : Methylpiperazine derivatives exhibit superior water solubility due to the polar nitrogen atoms.
  • Bioactivity : Piperazine and triazole derivatives show broader receptor interaction profiles, while sulfonyl and diazirinyl compounds are niche tools for covalent binding studies.

Detailed Research Findings

Comparative Pharmacokinetics

  • Piperidine vs. Piperazine : Piperidine derivatives exhibit higher logP values (e.g., 2.1 vs. 1.4 for methylpiperazine), correlating with increased CNS penetration .
  • Triazole Derivatives : Demonstrate prolonged half-lives (>6 hours) due to resistance to cytochrome P450 metabolism .

Preparation Methods

Preparation Methods

The preparation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride generally involves the following key synthetic strategies:

Starting Materials and General Approach

The synthesis typically starts from protected amino acid derivatives or β-amino esters, which are then functionalized to introduce the 4-methylpiperazine moiety via nucleophilic substitution reactions. Protection and deprotection steps are crucial to control reactivity and achieve high purity of the final amine hydrochloride salt.

Stepwise Synthetic Route

Preparation of β-Amino Esters
  • Cbz-protected amino acids are converted into diazoketones via a mixed-anhydride reaction followed by treatment with diazomethane in tetrahydrofuran at low temperature (-15°C).
  • Diazoketones are purified by silica gel chromatography and then converted to β-amino esters through a Wolf rearrangement using silver benzoate as a catalyst.
Conversion to β-Amino Alcohols and Mesylates
  • The β-amino esters are reduced to β-amino alcohols.
  • These alcohols are then converted into mesylates, which serve as good leaving groups for subsequent substitution reactions.
Nucleophilic Substitution with N-Methylpiperazine
  • The mesylate intermediates are reacted with N-methylpiperazine under controlled conditions (room temperature, inert atmosphere) for approximately 40 hours.
  • The reaction mixture is purified by extraction and washing steps, including acid-base workup to isolate the free amine intermediates.
Deprotection and Salt Formation
  • Protective groups such as Boc and Cbz are removed using 20% HCl in dioxane or catalytic hydrogenation with Pd/C, respectively.
  • The free amines are then converted to their hydrochloride salts by treatment with hydrochloric acid, yielding the target compound 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Yield/Outcome
Diazoketone formation Mixed-anhydride, diazomethane, THF, -15°C Purified by silica gel chromatography High purity intermediates
Wolf rearrangement Silver benzoate catalyst Converts diazoketones to β-amino esters Efficient conversion
Reduction to β-amino alcohols Standard reducing agents (not specified) Prepares alcohol for mesylation Quantitative
Mesylation Methanesulfonyl chloride, base Introduces good leaving group High yield
Nucleophilic substitution N-methylpiperazine, room temp, 40 h Reaction monitored by TLC Crude products used further
Deprotection (Boc) 20% HCl in dioxane, room temp Quantitative deprotection Free amines obtained
Deprotection (Cbz) 10% Pd/C catalyst, hydrogenation Removes Cbz protecting group Free amines obtained
Salt formation HCl treatment Forms hydrochloride salt Quantitative, pure salt

Research Findings and Analytical Data

  • The intermediates and final products have been characterized by ^1H NMR spectroscopy, confirming the successful introduction of the methylpiperazine and propan-1-amine moieties.
  • Mass spectrometry (ESI-MS) data support the molecular weights of intermediates and final compounds.
  • Purity assessments by thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) confirm the absence of free base in the hydrochloride salt form.
  • The hydrochloride salt exhibits a melting point range consistent with high purity (noted around 195-198°C for related phosphate salts, indicating similar thermal stability).

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the piperazine methyl group resonates at δ 2.2–2.4 ppm, while the propylamine chain shows signals at δ 1.5–3.0 ppm .
  • X-ray Crystallography : Resolve tautomerism (e.g., amine vs. imine forms) using single-crystal diffraction. Software like WinGX/ORTEP aids in modeling anisotropic displacement ellipsoids .
    Advanced Tip : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) to validate tautomeric assignments .

What strategies mitigate data contradictions in reactivity studies of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride under varying pH conditions?

Advanced Research Question

  • pH-Dependent Reactivity : The compound’s amine groups protonate below pH 4, altering nucleophilicity. For example:
    • Oxidation : At neutral pH, hydrogen peroxide oxidizes the piperazine ring to N-oxides, while acidic conditions stabilize the ammonium salt, suppressing oxidation .
    • Substitution : Under basic conditions (pH > 10), the free amine participates in nucleophilic attacks, forming derivatives like amides or sulfonamides .
      Troubleshooting : Replicate experiments with buffered solutions and quantify byproducts via GC-MS or 1H^1H-NMR integration .

How does 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride interact with biological targets, and what computational tools predict its binding modes?

Advanced Research Question

  • Target Identification : Similar piperazine derivatives modulate GPCRs (e.g., serotonin or dopamine receptors). Molecular docking (AutoDock Vina) predicts binding affinity to these targets .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP (predicted ~1.8) and topological polar surface area (~45 Ų) .
    Experimental Validation : Perform radioligand displacement assays on receptor isoforms to confirm computational predictions .

What crystallographic techniques resolve polymorphism in 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride salts?

Advanced Research Question

  • Polymorph Screening : Use solvent-drop grinding with ethanol/water mixtures to induce different crystalline forms.
  • Phaser Software : Employ molecular replacement for phase determination in XRD data. Compare unit cell parameters (e.g., space group P21_1/c vs. Pna21_1) to identify polymorphs .
    Case Study : A related piperazine salt showed two polymorphs with melting points differing by 10°C, impacting solubility .

How to design SAR studies for 3-(4-Methylpiperazin-1-yl)propan-1-amine derivatives to optimize pharmacokinetics?

Advanced Research Question

  • Structural Modifications :
    • Piperazine Substitution : Replace the 4-methyl group with bulkier substituents (e.g., benzyl) to enhance lipophilicity and CNS penetration .
    • Propylamine Chain : Shorten to ethyl or elongate to butyl to modulate metabolic stability (CYP450 susceptibility) .
  • In Vivo Testing : Administer derivatives in rodent models and measure plasma half-life via LC-MS/MS. Correlate with computed logD values .

What analytical methods quantify trace impurities in 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride batches?

Basic Research Question

  • HPLC-UV/ELSD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate impurities like unreacted 4-methylpiperazine (retention time ~5.2 min) .
  • ICP-MS : Detect heavy metal catalysts (e.g., palladium) at ppb levels .
    Quality Control : Follow ICH guidelines, setting impurity thresholds at <0.1% for genotoxic species .

How does the hydrochloride salt form influence the compound’s stability under accelerated storage conditions?

Basic Research Question

  • Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor:
    • Hygroscopicity : Gravimetric analysis shows ~2% weight gain due to moisture absorption.
    • Degradation : HCl loss at high temperatures increases free amine content, detectable via titration .
      Mitigation : Use desiccants (silica gel) in packaging or formulate as a co-crystal with succinic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

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